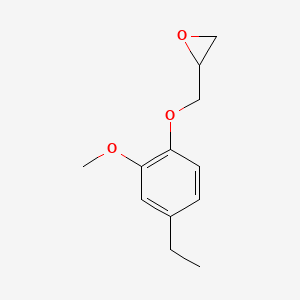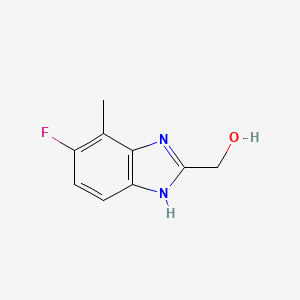
cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron” is an organometallic compound that features a cyclopentadienyl ligand coordinated to an iron centerThese compounds are notable for their stability and unique electronic properties, making them valuable in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron” typically involves the reaction of cyclopentadiene with iron salts under controlled conditions. One common method is the reaction of cyclopentadiene with iron(II) chloride in the presence of a reducing agent such as sodium or potassium. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where cyclopentadiene is reacted with iron salts in the presence of a suitable reducing agent. The reaction mixture is then purified through distillation or crystallization to obtain the desired product. The process is optimized to ensure high yield and purity of the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
The compound “cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron, which can further react to form various products.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state, altering the compound’s reactivity.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the use of ligands such as phosphines or amines under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce iron(III) complexes, while reduction reactions can yield iron(0) or iron(I) species. Substitution reactions can result in a variety of new organometallic compounds with different ligands .
Applications De Recherche Scientifique
The compound “cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron” has numerous scientific research applications, including:
Mécanisme D'action
The mechanism by which “cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron” exerts its effects involves the interaction of the iron center with various molecular targets. The cyclopentadienyl ligands provide a stable environment for the iron atom, allowing it to participate in electron transfer reactions. These reactions can alter the electronic properties of the compound, making it reactive towards different substrates. The specific pathways involved depend on the nature of the reaction and the molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: This compound features a similar cyclopentadienyl ligand coordinated to an iron center but includes additional carbonyl ligands.
Ferrocene: A well-known metallocene with two cyclopentadienyl rings sandwiching an iron atom.
Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.
Uniqueness
The uniqueness of “cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron” lies in its specific ligand arrangement and electronic properties, which provide distinct reactivity and stability compared to other metallocenes. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C13H19FeN |
|---|---|
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron |
InChI |
InChI=1S/C8H13N.C5H6.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;/h3,5-6H,4,7H2,1-2H3;1-4H,5H2; |
Clé InChI |
PSUYVICBCCAGMC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CCC=C1.C1C=CC=C1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine](/img/structure/B11926215.png)

![Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate](/img/structure/B11926219.png)


![6-Iodoimidazo[1,2-a]pyridin-3-amine](/img/structure/B11926223.png)


![2'-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926245.png)


![(S)-2-Hydroxy-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926255.png)
